2-Bromo-4-chlorophenylboronic acid
Overview
Description
2-Bromo-4-chlorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as this compound, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The mode of Brønsted acidity of boronic acids, such as this compound, depends on the medium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and is typically stored under an inert atmosphere at 2-8°c .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-chlorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers its organic group to the palladium center. This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively studied. Boronic acids, in general, are known to influence cell function by interacting with enzymes and proteins. For instance, boronic acids can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules, particularly enzymes and proteins. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular metabolism. Additionally, the compound’s ability to participate in Suzuki-Miyaura cross-coupling reactions highlights its role in forming carbon-carbon bonds, which is essential for the synthesis of complex organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert gas (nitrogen or argon) at low temperatures (2-8°C). Prolonged exposure to air and moisture can lead to degradation, affecting its reactivity and efficacy in biochemical reactions. Long-term studies on cellular function in in vitro or in vivo settings are limited, but the compound’s stability and degradation are crucial factors to consider in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and adverse effects. At high doses, it can cause toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects and toxicological profiles of the compound in animal models are essential for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can undergo hydrolysis to form the corresponding boronic acid, which can then participate in various biochemical reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s role in cellular processes and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-chlorophenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-bromo-4-chlorophenyl halides using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron . The reaction typically occurs under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chlorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Oxidation: Oxidizing agents like hydrogen peroxide can convert the boronic acid group to a hydroxyl group.
Reduction: Reducing agents such as sodium borohydride can reduce the bromine or chlorine substituents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-4-chlorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: The compound is used to create bioconjugates for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
- 4-Bromo-2-chlorophenylboronic acid
- 2-Bromo-5-chlorophenylboronic acid
- 2-Chloro-4-bromophenylboronic acid
Comparison: 2-Bromo-4-chlorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers better performance in certain cross-coupling reactions, making it a preferred choice for synthesizing complex organic molecules .
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMUCVGZXGOUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283181 | |
Record name | B-(2-Bromo-4-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-45-5 | |
Record name | B-(2-Bromo-4-chlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Bromo-4-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.